molecular formula C12H12O5 B11874207 5-Hydroxy-3,8-dimethoxy-2-methyl-4H-1-benzopyran-4-one CAS No. 61885-17-4

5-Hydroxy-3,8-dimethoxy-2-methyl-4H-1-benzopyran-4-one

Cat. No.: B11874207
CAS No.: 61885-17-4
M. Wt: 236.22 g/mol
InChI Key: ARORFGUGXKCBPV-UHFFFAOYSA-N
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Description

5-Hydroxy-3,8-dimethoxy-2-methyl-4H-chromen-4-one is a naturally occurring compound belonging to the class of chromones Chromones are known for their diverse biological activities and are found in various plants and fungi

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-3,8-dimethoxy-2-methyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 2-hydroxyacetophenone derivatives, which undergo cyclization in the presence of methoxy and methyl substituents. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound can be achieved through large-scale synthesis using optimized reaction conditions. The process may involve the use of continuous flow reactors to ensure consistent product quality and yield. Solvent extraction and purification techniques are employed to isolate the desired compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-3,8-dimethoxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Hydroxy-3,8-dimethoxy-2-methyl-4H-chromen-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-3,8-dimethoxy-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets. It can inhibit specific enzymes or modulate signaling pathways, leading to its observed biological effects. For instance, it may inhibit cyclooxygenase enzymes, reducing inflammation, or induce apoptosis in cancer cells by affecting mitochondrial pathways[7][7].

Comparison with Similar Compounds

  • 5-Hydroxy-6,8-dimethoxy-2-methyl-4H-chromen-4-one
  • 5-Hydroxy-7,8-dimethoxy-2-methyl-4H-chromen-4-one
  • 5-Hydroxy-2’,3,4’,7-tetramethoxyflavone

Comparison: 5-Hydroxy-3,8-dimethoxy-2-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and potency in biological assays .

Properties

CAS No.

61885-17-4

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

5-hydroxy-3,8-dimethoxy-2-methylchromen-4-one

InChI

InChI=1S/C12H12O5/c1-6-11(16-3)10(14)9-7(13)4-5-8(15-2)12(9)17-6/h4-5,13H,1-3H3

InChI Key

ARORFGUGXKCBPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(C=CC(=C2O1)OC)O)OC

Origin of Product

United States

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